molecular formula C26H22FNO5 B2621999 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866727-21-1

1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2621999
CAS No.: 866727-21-1
M. Wt: 447.462
InChI Key: NFMRMOIJAHGQIR-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with fluorophenyl, methoxy, and benzoyl groups.

Preparation Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or material properties. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO5/c1-31-19-9-7-17(8-10-19)25(29)21-15-28(14-16-5-4-6-18(27)11-16)22-13-24(33-3)23(32-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRMOIJAHGQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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